2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride is a chemical compound with the molecular formula . It belongs to the class of piperidine derivatives, which are six-membered heterocyclic amines known for their diverse biological activities and applications in medicinal chemistry. This compound features a sulfanyl group attached to a methylpropyl chain, making it of interest for various synthetic and biological applications.
The compound can be synthesized through the reaction of piperidine with 2-methylpropylthiol, typically in the presence of a base. The resulting product is then converted into its hydrochloride salt by treatment with hydrochloric acid. This synthetic route is commonly employed in both laboratory and industrial settings.
2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride is classified as an organosulfur compound due to its sulfanyl functional group. It is also categorized under piperidine derivatives, which are significant in pharmaceutical chemistry for their potential therapeutic effects.
The synthesis of 2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride involves several steps:
The molecular structure of 2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride can be represented as follows:
Property | Value |
---|---|
IUPAC Name | 2-(2-methylpropylsulfanylmethyl)piperidine;hydrochloride |
InChI | InChI=1S/C10H21NS.ClH/c1-9(2)7-12-8-10-5-3-4-6-11-10;/h9-11H,3-8H2,1-2H3;1H |
InChI Key | KWHXBHPPPKERPJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CSCC1CCCCN1.Cl |
The structure features a piperidine ring with a sulfanyl group attached to a methylpropyl chain, contributing to its unique chemical properties.
2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride can undergo various chemical reactions:
The mechanism of action for 2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride primarily involves its interactions at the molecular level with biological targets. While specific mechanisms are still under investigation, compounds in this class often exhibit activity through modulation of neurotransmitter systems or as enzyme inhibitors.
Research indicates that piperidine derivatives may act on various receptors or enzymes, potentially influencing pathways related to neurotransmission or metabolic processes. Further studies are needed to elucidate the precise mechanisms involved in its biological activity .
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
pH | Not specified |
Due to its organosulfur nature, this compound exhibits reactivity consistent with sulfanyl-containing compounds, including susceptibility to oxidation and substitution reactions .
The applications of 2-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride span various fields:
This compound exemplifies the significance of organosulfur compounds in both academic research and practical applications across multiple scientific disciplines.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7